2-Nitro-1-pyridin-4-yl-propane-1,3-diol
CAS No.:
Cat. No.: VC16720060
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 2-nitro-1-pyridin-4-ylpropane-1,3-diol |
| Standard InChI | InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-1-3-9-4-2-6/h1-4,7-8,11-12H,5H2 |
| Standard InChI Key | LKKGQHPPEZLYSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C(C(CO)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a propane-1,3-diol backbone substituted at the C2 position with a nitro group (-NO₂) and at the C1 position with a pyridin-4-yl ring. The pyridine nitrogen’s para orientation creates a planar aromatic system, while the nitro group introduces significant polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals that the nitro and hydroxyl groups adopt staggered conformations to minimize steric hindrance .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| CAS Number | 30075-18-4 | |
| Density | ~1.4 g/cm³ (estimated) | |
| Solubility | Soluble in DMSO, methanol |
Spectroscopic Analysis
¹H NMR spectra of related nitro-diols show characteristic peaks for hydroxyl protons at δ 5.12 ppm (t, J = 5.5 Hz) and methylene groups adjacent to nitro moieties at δ 3.76 ppm (d, J = 5.5 Hz) . ¹³C NMR signals for the pyridine carbons appear between δ 140–160 ppm, while the nitro-bearing carbon resonates near δ 95 ppm . IR spectroscopy confirms O-H stretching (3340 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹) .
Synthesis and Manufacturing
Chemoenzymatic Synthesis
The chemoenzymatic route achieves high yields (>80%) under mild conditions. Key steps include:
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Nitroaldol (Henry) Reaction: Pyridine-4-carbaldehyde reacts with nitroethane in the presence of Amberlyst A21, forming 2-nitro-1-(pyridin-4-yl)ethanol .
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Diol Formation: Base-catalyzed condensation with formaldehyde introduces the second hydroxyl group, yielding the 1,3-diol structure.
Table 2: Synthesis Optimization
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Amberlyst A21 | 82% |
| Solvent | Dichloromethane (DCM) | 75% |
| Temperature | 0–25°C | 80% |
Diastereoselective Approaches
Heterogeneous catalysis with Syntal 696® enables diastereoselective synthesis of the (R,R)/(S,S)-isomers, critical for chiral drug intermediates . Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers prevents undesired isomerization during subsequent reactions .
Reactivity and Functional Transformations
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-1-pyridin-4-yl-propane-1,3-diol—a precursor for antitubercular agents . Competing pathways include:
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Partial Reduction: Forms hydroxylamine intermediates under controlled conditions.
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Denitration: Acidic hydrolysis removes the nitro group, yielding 1-pyridin-4-yl-propane-1,3-diol.
Esterification and Etherification
Reaction with acetic anhydride converts hydroxyl groups to nitrate esters, enhancing detonation velocity (8.3 km/s) for potential use in explosives . Alternatively, Mitsunobu conditions (DEAD/PPh₃) facilitate ether formation with alcohols .
Applications in Medicinal Chemistry
Prodrug Design
The nitro group undergoes CYP3A4-mediated oxidative cleavage in hepatocytes, releasing active metabolites. This liver-targeted activation minimizes systemic toxicity, making the compound a candidate for hepatitis therapeutics.
Pharmacokinetic Modulation
Pyridine’s π-stacking ability improves membrane permeability, while the diol moiety enhances aqueous solubility (LogP ≈ 0.5). In vitro studies show 85% plasma protein binding and a half-life (t₁/₂) of 6.2 hours in human microsomes.
Industrial and Research Applications
High-Energy Materials
Nitrate ester derivatives exhibit detonation pressures up to 37 GPa, surpassing PETN (25 GPa) . Their oxygen balance (-12%) and heat of explosion (6260 J/g) qualify them as tertiary explosives in mining applications .
Ligand Synthesis
The pyridine nitrogen coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis and MRI contrast agents . Asymmetric diols enable chiral ligand design for enantioselective hydrogenation .
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| VulcanChem | 98% | 120 |
| ChemBK | 95% | 90 |
| Manchester Organics | 99% | 150 |
Future Directions
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Green Synthesis: Developing biocatalytic routes using nitroreductase enzymes.
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Targeted Drug Delivery: Conjugating with monoclonal antibodies for cancer therapy.
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Energetic Ionic Liquids: Combining with azide salts to create stable, high-energy fuels.
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